4-Azidobutan-2-one
Overview
Description
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Azidobutan-2-one. However, the synthesis of similar compounds often involves specific reactions tailored to the functional groups present in the molecule2.Molecular Structure Analysis
The molecular structure of 4-Azidobutan-2-one consists of 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom1. The exact spatial arrangement of these atoms would determine the molecule’s 3D structure, which I couldn’t find in the available resources.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-Azidobutan-2-one. However, the azido group (-N3) is known to participate in various reactions, including click reactions and Staudinger reactions.Physical And Chemical Properties Analysis
4-Azidobutan-2-one has a molecular weight of 113.12 g/mol1. Other physical and chemical properties such as melting point, boiling point, solubility, and stability could not be found in the available resources.Scientific Research Applications
Synthesis of Important Intermediates
4-Azidobutan-2-one (also referred to as 4-azidobutanenitrile) serves as a critical intermediate in the synthesis of various compounds with potential therapeutic applications. An example is the synthesis of 4-aminobutanenitrile, which is significant for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. It also acts as an industrial precursor to pyrroline and pyrrolidine. Modifications in the synthesis process, such as the Staudinger reduction involving pyridine, have been shown to increase the yield of 4-aminobutanenitrile (Capon, Avery, Purdey, & Abell, 2020).
Photolabile Derivatives and Biochemical Research
In biochemical research, derivatives of 4-azidobutan-2-one, such as azido derivatives, are used for photoaffinity labeling. This application is particularly valuable in studying biochemical pathways and protein interactions. For instance, an azido derivative of paclobutrazol, a gibberellin biosynthesis inhibitor, has been synthesized for use as a photoaffinity labeling agent. Such compounds are crucial in studying enzyme interactions, such as the inhibition of ent-kaurene oxidation in plant physiology (Hallahan et al., 1988).
Safety And Hazards
I couldn’t find specific safety data for 4-Azidobutan-2-one. However, azides in general are potentially explosive and should be handled with care. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information.
Future Directions
The future directions for research on 4-Azidobutan-2-one would depend on its potential applications. Unfortunately, I couldn’t find specific information on this topic. However, azides are often used in click chemistry, a powerful tool for creating diverse chemical structures, which suggests potential avenues for future research.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
4-azidobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-4(8)2-3-6-7-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCWNPXMIPWMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678547 | |
Record name | 4-Azidobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutan-2-one | |
CAS RN |
3777-68-2 | |
Record name | 4-Azidobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.